molecular formula C18H20N4O5S B2660488 5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole CAS No. 1396855-10-9

5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole

Cat. No.: B2660488
CAS No.: 1396855-10-9
M. Wt: 404.44
InChI Key: SHEFTNYXBXPMSU-UHFFFAOYSA-N
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Description

The compound 5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole is a complex organic molecule that features multiple functional groups, including an isoxazole ring, a sulfonyl group, an azetidine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. A general synthetic route might include:

    Formation of the Isoxazole Ring: Starting from a suitable precursor, the isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide intermediate.

    Sulfonylation: The isoxazole derivative is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.

    Azetidine Ring Formation: The azetidine ring can be formed via a cyclization reaction involving an appropriate amine and a halogenated precursor.

    Oxadiazole Ring Formation: The final step involves the formation of the oxadiazole ring, which can be achieved through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the methoxybenzyl group to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group could yield 2-methoxybenzoic acid, while reduction of the sulfonyl group could produce a sulfide derivative.

Scientific Research Applications

5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological targets.

    Medicine: The compound could be investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It might find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The sulfonyl group and the oxadiazole ring are known to engage in hydrogen bonding and other interactions with biological macromolecules, potentially affecting signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-(Phenylsulfonyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole
  • 5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the isoxazole ring, in particular, may impart unique electronic properties and steric effects that differentiate it from similar compounds.

This compound , covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

IUPAC Name

5-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl]-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5S/c1-11-17(12(2)26-20-11)28(23,24)22-9-14(10-22)18-19-16(21-27-18)8-13-6-4-5-7-15(13)25-3/h4-7,14H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEFTNYXBXPMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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